methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic organic compound featuring a fused pyrrole-indole core with multiple functional substituents. Key structural attributes include:
- Pyrrole ring: Substituted with a methyl group at position 2 and a methyl ester at position 2.
- Aryl substituent: A 3,4-dimethoxyphenyl group at position 5, which may enhance solubility and modulate electronic interactions.
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-11-18(23(28)31-4)20(19-14-10-13(24)6-7-15(14)26-22(19)27)21(25-11)12-5-8-16(29-2)17(9-12)30-3/h5-10,19,25H,1-4H3,(H,26,27) |
InChI Key |
YOOJYUQTRWLOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using Paal-Knorr synthesis or other suitable methods.
Coupling Reactions: The indole and pyrrole rings are then coupled with the phenyl group through various coupling reactions such as Suzuki or Heck coupling.
Final Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrole rings.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the phenyl and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity: Potential use in studying biological activity due to its complex structure.
Medicine
Drug Development: May serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
A. Indole/Pyrrole Hybrids
- Ethyl (4R,5R)-5-(1H-indol-3-yl)-...-pyrrole-3-carboxylate (): Shares an indole-pyrrole backbone but differs in substituents (e.g., methoxycarbonylamino group). Its enantiomeric enrichment (92% ee) highlights the stereochemical complexity achievable in such systems .
- 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-...-pyrazole-1-carbothioamide (): Features a pyrazole-indole hybrid with a thioamide group, demonstrating the versatility of nitrogen-containing heterocycles .
B. Aryl-Substituted Pyrroles
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-...-carbonitrile (): Contains a nitrophenyl group and cyano substituent, contrasting with the target compound’s dimethoxyphenyl and ester groups. Its IR data (C=O at 1700 cm⁻¹, C≡N at 2188 cm⁻¹) provide benchmarks for functional group identification .
Table 2: Key Functional Groups and Spectroscopic Data
Physicochemical Properties
Melting Points :
Solubility :
- The 3,4-dimethoxyphenyl group in the target compound likely improves solubility in polar solvents compared to purely aromatic analogs (e.g., ’s 5-fluorooxindole derivatives) .
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